Azido-PEG2-Azide

Catalog No.
S3189854
CAS No.
82055-94-5
M.F
C6H12N6O2
M. Wt
200.202
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG2-Azide

CAS Number

82055-94-5

Product Name

Azido-PEG2-Azide

IUPAC Name

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane

Molecular Formula

C6H12N6O2

Molecular Weight

200.202

InChI

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2

InChI Key

OHZGAFKSAANFAS-UHFFFAOYSA-N

SMILES

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-]

Solubility

not available

1,2-Bis(2-azidoethoxy)ethane, also known as bis(azidoethyl)ether, is an organic compound with the chemical formula C6H12N6O2. Limited information is available on its origin and specific significance in scientific research. However, its structure suggests potential applications in organic synthesis, particularly as a bifunctional linker molecule due to the presence of two azide groups (N3) [].


Molecular Structure Analysis

The key feature of 1,2-Bis(2-azidoethoxy)ethane is its central ethane chain (C2H6) with two identical azidoethoxy groups attached to each end. The azidoethoxy group consists of an ethyl chain (C2H5) bonded to an ether oxygen (O) which is further linked to the terminal azide group (N3). This structure provides a six-carbon backbone with two reactive azide functionalities at both ends [].


Chemical Reactions Analysis

    Click Chemistry

    The azide groups can participate in click reactions, a type of cycloaddition reaction known for its efficiency and selectivity. This could allow for the conjugation of the molecule with other biomolecules containing complementary functional groups like alkynes [].

    Substitution Reactions

    The ether linkages (C-O-C) might be susceptible to nucleophilic substitution reactions under specific conditions, potentially leading to the replacement of the ethoxy groups with other functionalities [].

As mentioned earlier, there is no current information on a specific mechanism of action for 1,2-Bis(2-azidoethoxy)ethane in scientific research.

  • Azide groups can be explosive under certain conditions, particularly upon exposure to heat, shock, or strong acids [].
  • Organic compounds can also pose potential health risks like skin irritation or respiratory problems.
  • Chemical Building Block

    Due to the presence of the azide functional group (-N3), 1,2-Bis(2-azidoethoxy)ethane could potentially be used as a building block in organic synthesis, particularly in the field of click chemistry. Click chemistry utilizes azides for their efficient and reliable reaction with alkynes to form triazoles []. However, specific examples of 1,2-Bis(2-azidoethoxy)ethane being employed in this manner are not documented in the scientific literature.

  • Potential Crosslinker

    The bifunctional nature of 1,2-Bis(2-azidoethoxy)ethane, with two azide groups, suggests a possibility for its application as a crosslinking agent. Crosslinkers are used to connect molecules together, and the azide functionality could allow for the attachment of 1,2-Bis(2-azidoethoxy)ethane to biomolecules containing alkyne groups via click chemistry []. Again, there is a lack of documented research on the use of 1,2-Bis(2-azidoethoxy)ethane for this specific purpose.

XLogP3

1.7

Dates

Modify: 2023-08-18
Dommerholt et al. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nature Communications, doi: 10.1038/ncomms6378, published online 10 November 2014 http://www.nature.com/ncomms

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